Human NK1 Receptor Binding Affinity: Vofopitant (pKi 10.6) vs. Aprepitant (pKi 10.1) vs. Casopitant (pKi 9.48)
Vofopitant (GR 205171) exhibits a pKi of 10.6 at the human NK1 receptor [1], which corresponds to a Ki of 0.025 nM [2]. This affinity is numerically higher than that reported for aprepitant (pKi 10.1, Ki ~0.08 nM) [3] and casopitant (pKi 9.48, Ki 0.33 nM) [4] in comparable radioligand binding assays using [3H]-Substance P displacement. The higher pKi value for Vofopitant indicates a greater binding affinity for the target receptor in human tissue.
| Evidence Dimension | Human NK1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.6 (Ki = 0.025 nM) |
| Comparator Or Baseline | Aprepitant: pKi = 10.1 (Ki ~0.08 nM) [3]; Casopitant: pKi = 9.48 (Ki = 0.33 nM) [4] |
| Quantified Difference | Vofopitant pKi is 0.5 units higher than Aprepitant and 1.12 units higher than Casopitant |
| Conditions | Human NK1 receptor expressed in CHO cells; displacement of [3H]-Substance P [2] |
Why This Matters
A higher pKi indicates greater potency in target engagement, which is a critical parameter for selecting a research tool for in vitro and in vivo studies focused on human NK1 receptor pharmacology.
- [1] Gardner CJ, Armour DR, Beattie DT, et al. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity. Regul Pept. 1996;65(1):45-53. View Source
- [2] BindingDB. GR-205171 (VOFOPITANT). Affinity Data: Ki=0.0251 nM. View Source
- [3] ChEMBL. Aprepitant. Binding affinity to NK1 receptor (unknown origin): pKi 10.1, Ki 0.08 nM. View Source
- [4] ChEMBL. Casopitant. Displacement of [3H]SP from human NK1 receptor expressed in CHO cells: pKi 9.48, Ki 0.33 nM. View Source
